molecular formula C5H7ClN2O2 B12345108 5-(Chloromethyl)-1,3-diazinane-2,4-dione

5-(Chloromethyl)-1,3-diazinane-2,4-dione

Cat. No.: B12345108
M. Wt: 162.57 g/mol
InChI Key: DUQMOEIKKZPCOI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a chloromethyl group attached to the diazinane ring, which consists of two nitrogen atoms and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,3-diazinane-2,4-dione typically involves the chlorination of a precursor compound. One common method is the reaction of 1,3-diazinane-2,4-dione with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where the precursor compound and chloromethylating agent are continuously fed, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloromethyl group.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 5-Methyl-1,3-diazinane-2,4-dione.

    Substitution: Hydroxymethyl or aminomethyl derivatives.

Scientific Research Applications

5-(Chloromethyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,3-diazinane-2,4-dione involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methoxy-benzaldehyde
  • 5-(Chloromethyl)-2-hydroxyl-benzaldehyde
  • 5-(Hydroxymethyl)-1,3-diazinane-2,4-dione

Uniqueness

5-(Chloromethyl)-1,3-diazinane-2,4-dione is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the diazinane ring. This combination makes it a versatile compound for various applications, particularly in synthetic chemistry and materials science.

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

5-(chloromethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h3H,1-2H2,(H2,7,8,9,10)

InChI Key

DUQMOEIKKZPCOI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1)CCl

Origin of Product

United States

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